molecular formula C9H9ClN2OS2 B15152286 2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide

2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide

Cat. No.: B15152286
M. Wt: 260.8 g/mol
InChI Key: PTAQQSKBUDHGOB-UHFFFAOYSA-N
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Description

2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the chloro and acetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thieno[2,3-d]thiazole derivative, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The acetamide group is then added through acylation reactions using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chloro and acetamide groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
  • 2-aminothiazole derivatives

Uniqueness

2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H9ClN2OS2

Molecular Weight

260.8 g/mol

IUPAC Name

2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C9H9ClN2OS2/c1-4-5(2)14-8-7(4)15-9(12-8)11-6(13)3-10/h3H2,1-2H3,(H,11,12,13)

InChI Key

PTAQQSKBUDHGOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1SC(=N2)NC(=O)CCl)C

Origin of Product

United States

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